molecular formula C5H4ClN3O3 B14456041 2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid CAS No. 69579-54-0

2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B14456041
CAS No.: 69579-54-0
M. Wt: 189.56 g/mol
InChI Key: RPDIKRSGNQGVKK-UHFFFAOYSA-N
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Description

2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorocarbonyl group, and a carboxylic acid group attached to an imidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl₂) for chlorination and ammonia (NH₃) for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process often includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and chlorocarbonyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups and the imidazole ring, which provides distinct reactivity and interaction potential compared to similar compounds. This uniqueness makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

CAS No.

69579-54-0

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-amino-4-carbonochloridoyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H4ClN3O3/c6-3(10)1-2(4(11)12)9-5(7)8-1/h(H,11,12)(H3,7,8,9)

InChI Key

RPDIKRSGNQGVKK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)N)C(=O)Cl)C(=O)O

Origin of Product

United States

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